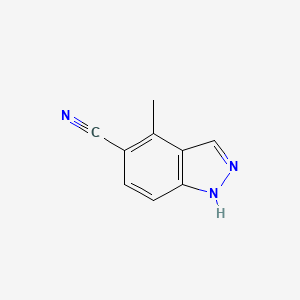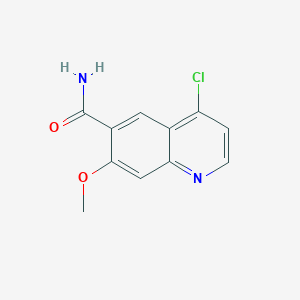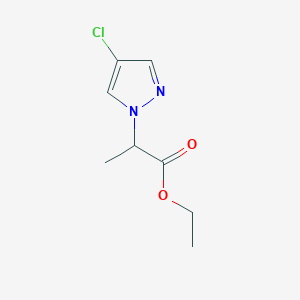
2-(4-氯-1H-吡唑-1-基)丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C8H11ClN2O2 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” consists of an ethyl group, a propanoate group, and a 4-chloro-1H-pyrazol-1-yl group . The exact structure can be determined using various spectroscopic techniques.科学研究应用
Antileishmanial and Antimalarial Activities
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrazole-bearing compounds, such as ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
Hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Synthesis and Biological Evaluations of Pyrazole Derivatives
Specific Scientific Field
Organic Chemistry and Drug Development
Summary of the Application
Pyrazole derivatives have been synthesized as target structures and have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application for these pyrazole derivatives are not detailed in the source .
Results or Outcomes
The outcomes of these applications are not specified in the source .
Antimicrobial and Antioxidant Activities
Summary of the Application
Pyrazole derivatives, including those containing thiazole, have demonstrated significant antimicrobial and antioxidant activities . They have also shown potential in molecular docking studies on COVID-19 .
Methods of Application or Experimental Procedures
The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine, and their structures were verified using spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) . The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .
Results or Outcomes
Among all the tested compounds, the compounds 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Antimicrobial and Antioxidant Activities
Results or Outcomes
Among all the tested compounds, the compounds 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
安全和危害
属性
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOASZSAMFAPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

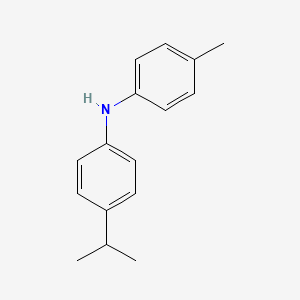

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
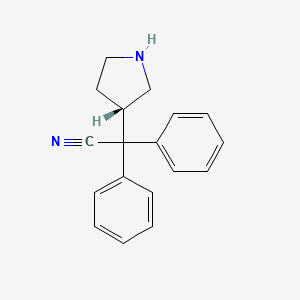
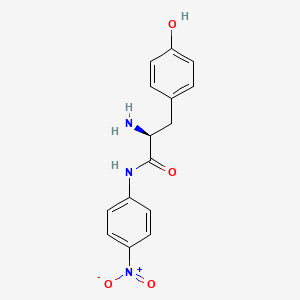
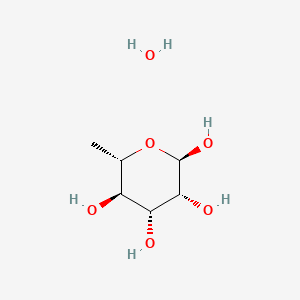
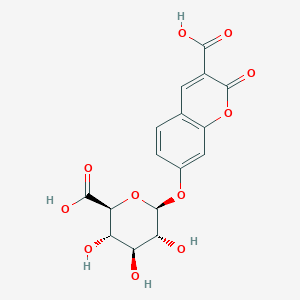
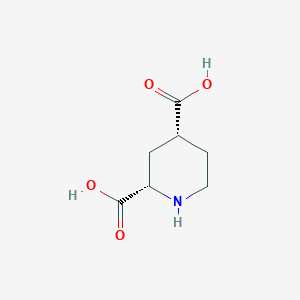
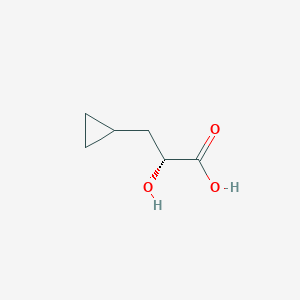
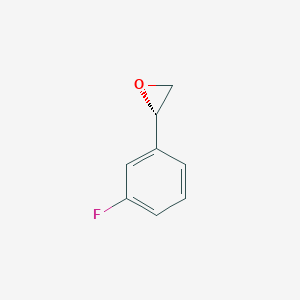
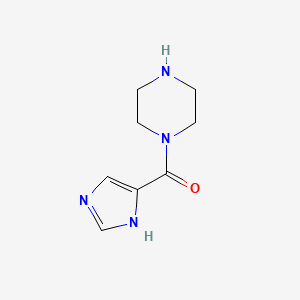
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)
